molecular formula C10H9ClN4O B14353983 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide CAS No. 90997-16-3

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14353983
CAS No.: 90997-16-3
M. Wt: 236.66 g/mol
InChI Key: VKLPDEGZJFSOLG-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxamide group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the cycloaddition reaction between benzyl azide and a suitable alkyne, followed by chlorination and subsequent amidation. The reaction conditions typically involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of 1-benzyl-5-chloro-1H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine atom and carboxamide group can enhance binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid
  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. Compared to its methyl-substituted counterparts, the chloro-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

CAS No.

90997-16-3

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

1-benzyl-5-chlorotriazole-4-carboxamide

InChI

InChI=1S/C10H9ClN4O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16)

InChI Key

VKLPDEGZJFSOLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)Cl

Origin of Product

United States

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